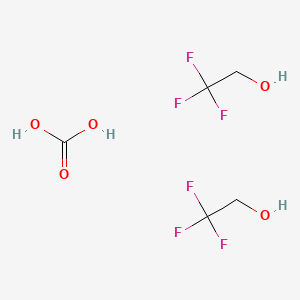
carbonic acid;2,2,2-trifluoroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid;2,2,2-trifluoroethanol is a useful research compound. Its molecular formula is C5H8F6O5 and its molecular weight is 262.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
carbonic acid;2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoroacetic acid.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions where the trifluoroethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide.
Reduction: Specific reducing agents depending on the desired product.
Substitution: Various nucleophiles and electrophiles.
Major Products:
- Trifluoroacetic acid (from oxidation).
- Various substituted products depending on the reaction conditions.
Scientific Research Applications
carbonic acid;2,2,2-trifluoroethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent for dissolving gases, coatings, and paints.
Biology: Utilized in biochemical research for its unique properties.
Medicine: Investigated for potential pharmaceutical applications.
Industry: Employed in the production of coatings, adhesives, plastics, and lubricants[][1].
Mechanism of Action
The mechanism of action of ethanol, 2,2,2-trifluoro-, carbonate (2:1) involves its interaction with various molecular targets and pathways. It can form complexes with Lewis bases through hydrogen bonding, yielding 1:1 adducts. This interaction can inhibit specific enzymes, such as alcohol dehydrogenase .
Comparison with Similar Compounds
carbonic acid;2,2,2-trifluoroethanol can be compared with other similar compounds, such as:
2,2,2-Trifluoroethanol: Similar in structure but lacks the carbonate group.
Trifluoroethyl methyl carbonate: Contains a methyl group instead of an additional trifluoroethyl group.
Uniqueness:
- The presence of two trifluoroethyl groups makes ethanol, 2,2,2-trifluoro-, carbonate (2:1) unique in its chemical properties and applications[1][1].
Properties
IUPAC Name |
carbonic acid;2,2,2-trifluoroethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H3F3O.CH2O3/c2*3-2(4,5)1-6;2-1(3)4/h2*6H,1H2;(H2,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKKRUDQUDDVNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)O.C(C(F)(F)F)O.C(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)piperidine](/img/structure/B8066393.png)
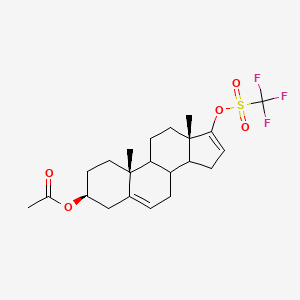
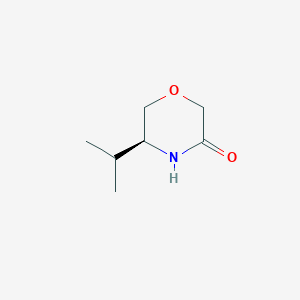
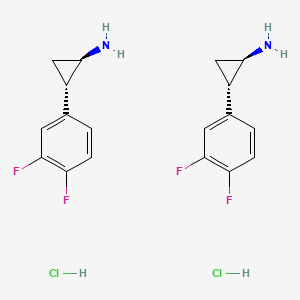
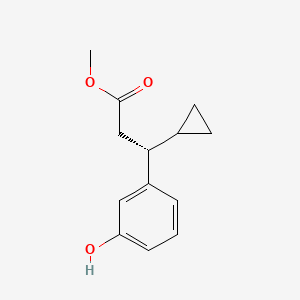

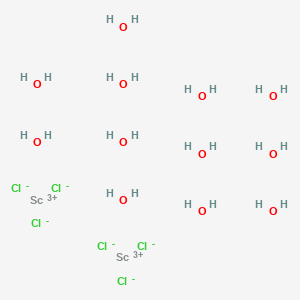
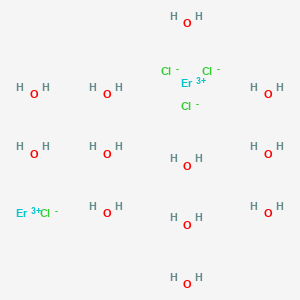
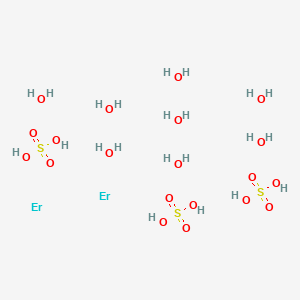
![4,4'-Bis[4-(di-p-tolylamino)-styryl]biphenyl](/img/structure/B8066464.png)

![benzyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate](/img/structure/B8066484.png)
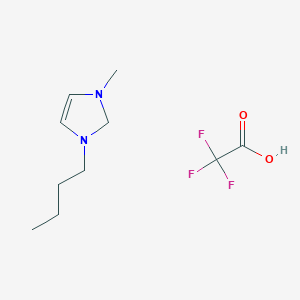
![[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]azanium;sulfate](/img/structure/B8066493.png)
